molecular formula C8H6N4O B1491678 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2092706-51-7

2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1491678
CAS No.: 2092706-51-7
M. Wt: 174.16 g/mol
InChI Key: PXQQIDHKZHEMCF-UHFFFAOYSA-N
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Description

2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles

Biochemical Analysis

Biochemical Properties

2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Furthermore, this compound has been shown to upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile typically involves the following steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 1H-imidazole and pyrazole derivatives under acidic or basic conditions.

  • Formylation Reaction:

  • Nucleophilic Substitution:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the formyl group or the acetonitrile group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.

  • Reduction: NaBH4, LiAlH4, ether solvent, low temperature.

  • Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents, elevated temperature.

Major Products Formed:

  • Oxidation: 2-(6-carboxy-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile.

  • Reduction: 2-(6-hydroxymethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-(6-Formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:

  • 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

  • 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

  • 2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

These compounds differ in the substituents attached to the imidazo[1,2-b]pyrazole core, which can lead to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its formyl group, which provides additional reactivity and functionalization options.

Biological Activity

The compound 2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a derivative of imidazo[1,2-b]pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C8H7N5OC_8H_7N_5O, with a molecular weight of approximately 189.18 g/mol. The structure includes an imidazo[1,2-b]pyrazole core, which is often associated with various pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Some studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activities through modulation of inflammatory pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives indicated that compounds similar to this compound exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as antimicrobial agents .

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
4a0.25Bactericidal

Anticancer Activity

Research has highlighted the potential anticancer properties of imidazo[1,2-b]pyrazole derivatives. For instance, one study reported that certain derivatives could inhibit the BCR-ABL kinase, a crucial target in chronic myeloid leukemia (CML). The most potent compound demonstrated an IC50 value of 8.5 nM against BCR-ABL1 kinase . This suggests that this compound may have similar inhibitory effects.

The mechanisms underlying the biological activity of imidazo[1,2-b]pyrazole derivatives include:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : These compounds may affect various cellular signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole derivatives were tested for their antimicrobial activity and showed significant inhibition against biofilm formation in Staphylococcus species .
  • Cancer Research : A derivative was tested in vitro for its ability to inhibit the growth of CML cells, showing promising results that warrant further investigation into its therapeutic potential .

Properties

IUPAC Name

2-(6-formylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQQIDHKZHEMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C=O)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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